molecular formula C12H14FeO 10* B1143343 1-(Ferrocenyl)ethanol CAS No. 1277-49-2

1-(Ferrocenyl)ethanol

Cat. No. B1143343
CAS RN: 1277-49-2
M. Wt: 230.08
InChI Key:
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Description

Ferrocenyl compounds, including 1-(Ferrocenyl)ethanol, represent a class of organometallic compounds featuring a ferrocene moiety, which is characterized by its cyclopentadienyl anions (Cp) bound to iron (Fe). These compounds have attracted significant attention due to their unique chemical and physical properties, which make them of interest in various fields, including catalysis, materials science, and medicinal chemistry. However, it's important to note that while specific literature on "1-(Ferrocenyl)ethanol" is not directly found, insights can be gained from studies on similar ferrocenyl compounds.

Synthesis Analysis

The synthesis of ferrocenyl compounds, including analogs of 1-(Ferrocenyl)ethanol, typically involves the reaction of ferrocene with functionalized organic compounds. For example, studies on the cyclometallation of ferrocenylimines have demonstrated the versatility of ferrocene chemistry in creating complex organometallic structures with potential applications across various fields (Wu et al., 2001).

Molecular Structure Analysis

The molecular structure of ferrocenyl compounds is characterized by the ferrocene core, consisting of two cyclopentadienyl rings sandwiching a central iron atom. X-ray diffraction, NMR, and other spectroscopic techniques are commonly employed to elucidate the structure of these compounds. The structure-property relationships in ferrocenyl compounds have been extensively studied to understand their reactivity and stability (Wu et al., 2001).

Scientific Research Applications

  • Synthesis of Oriented Meso-Structure Silica Film : Utilization in the synthesis of oriented silica mesostructured films by ferrocenyl surfactant templating. This method offers insights into the optical and electronic conductivity properties of the films (Zhou & Honma, 1998).

  • Incorporation into Polypyrrole Films : Immobilization of 1-(Ferrocenyl)ethanol within polypyrrole films during electrochemical deposition, demonstrating a novel method for incorporating neutral species into conducting polymer films (Al‐Betar & Pickup, 2012).

  • Electrochemistry of Tetrakis(Ferrocenecarboxylato)diruthenium(II,III) Diadduct : Investigated for its electrochemical properties, showing evidence of ferrocenyl-ferrocenyl communication and mixed-valent intermediate states (Cooke et al., 2000).

  • Synthesis and Structure Analysis : Demonstrated in the synthesis process of 1-(Ferrocenyl) ethanol, with an emphasis on optimizing reaction conditions for higher yield (Yang Shan, 2011).

  • Use in Enantioselective Catalysis : Applied in the catalysis of enantioselective alkynylation and addition reactions, offering advancements in the synthesis of chiral compounds (Koyuncu & Dogan, 2007); (Bulut et al., 2007).

  • Acid-Induced Reactions : Studied in the context of reactions under mild acidic conditions, highlighting the stereospecific ring opening and the influence of substituents (Horspool & Thomson, 1977).

  • Chiral Ligands for Catalytic Reactions : Employed as chiral ligands in various catalytic asymmetric reactions, contributing to the field of enantioselective synthesis (Bastin et al., 2001); (Bastin et al., 1999).

  • Application in Biosensors : Explored as mediators in glucose and ethanol biosensors, showcasing the potential in bioorganometallic applications (Razumiene et al., 2003).

  • Synthesis of Ferrocenyl Derivatives : Involved in the synthesis of various ferrocenyl derivatives, highlighting its versatility in organometallic chemistry (Zora et al., 2008).

  • Pharmacological Applications : Utilized in pharmacological studies, such as determining its concentration in blood serum using chromatographic methods (Pochkhidze et al., 1999).

  • Synthesis of Carborane-Containing Ferrocenes : Applied in the synthesis of carborane derivatives containing ferrocenyl units, contributing to advancements in organometallic chemistry (Ol’shevskaya et al., 2018).

  • Synthesis of α,β-Vinylesters and γ-Lactones : Used in photochemical reactions for the synthesis of various organic compounds, demonstrating its role in catalytic processes (Mathur et al., 2010).

Safety And Hazards

1-(Ferrocenyl)ethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

Future Directions

The future directions of 1-(Ferrocenyl)ethanol research could involve exploring its potential applications in various fields due to its versatile redox chemistry and catalytic activities . Additionally, the effect of the reaction atmosphere on the thermal decomposition of this organo-iron compound and the nature of the material produced could be further investigated .

properties

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylethanol;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZCBKCOBVVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ferrocenyl)ethanol

CAS RN

1277-49-2
Record name 1-Ferrocenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1277-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ferrocenyl)ethanol
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Citations

For This Compound
59
Citations
M Chakraborty, S Kundu, B Das… - Journal of Thermal …, 2023 - Springer
Thermal decomposition of 1-(ferrocenyl)ethanol was carried out under N 2 and O 2 atmospheres. Peak deconvolution method was used to separate the overlapped peaks and hence to …
Number of citations: 2 link.springer.com
L Bechki, T Lanez - Asian Journal of Chemistry, 2010 - researchgate.net
Carbenes containing ferrocenyl substituents are interesting target compounds due to the stereoelectronic influence of the ferrocenyl group in terms of steric protection, electron-donation …
Number of citations: 7 www.researchgate.net
R Jiang, CX Yuan, XP Xu, SJ Ji - Applied Organometallic …, 2012 - Wiley Online Library
A nucleophilic substitution reaction of an α‐ferrocenyl alcohol with various amines, indoles and thiols was successfully developed by using a catalytic amount of Bi(NO 3 ) 3 .5H 2 O at …
Number of citations: 23 onlinelibrary.wiley.com
G Ahumada, T Roisnel, S Sinbandhit, C Manzur… - Journal of …, 2013 - Elsevier
… Three new chiral ferrocene-containing β-diketones have been synthesized by reacting 1-ferrocenyl ethanol with the corresponding 1,3-diketone reagent MeCOCH 2 COR (R = Me, 4-C …
Number of citations: 20 www.sciencedirect.com
ARF Al-Betar, PG Pickup - Journal of Solid State Electrochemistry, 2012 - Springer
(Ferrocenyl)ethanol has been immobilized within polypyrrole films during their electrochemical deposition, or following their deposition, via its adduct with boron trifluoride. Dissociation …
Number of citations: 1 link.springer.com
B Yenisarı, R Fırıncı, N Özdemir, ME Günay - Inorganica Chimica Acta, 2020 - Elsevier
The novel PEPPSI-type palladium complexes of ferrocenyl-functionalized N-heterocyclic carbenes (NHCs) with different substituents were synthesized. The synthesis of these ferrocenyl…
Number of citations: 1 www.sciencedirect.com
BJ Ueberbacher, H Griengl, H Weber - Chemical communications, 2008 - pubs.rsc.org
… Metalation of (S)-1-ferrocenyl-ethanol. Scheme 1 Metalation of (S)-1-ferrocenyl-ethanol. … Table 1 Conditions applied for lithiation of 1-ferrocenyl-ethanol …
Number of citations: 7 pubs.rsc.org
T Kijima, Y Yaginuma, T Izumi - Journal of Chemical …, 1999 - Wiley Online Library
… 17 Izumi T and Aratani S, Enzymatic resolution of 1-ferrocenylethanol and 1-ferrocenyl-2,2,2-trifluoroethanol using lipases. J Chem Technol Biotechnol 63:25±32 (1995). 18 Morrone R, …
Number of citations: 12 onlinelibrary.wiley.com
V Arima, M Iurlo, L Zoli, S Kumar, M Piacenza… - Nanoscale, 2012 - pubs.rsc.org
Quantum-dot Cellular Automata (QCA) exploit quantum confinement, tunneling and electrostatic interaction for transistorless digital computing. Implementation at the molecular scale …
Number of citations: 79 pubs.rsc.org
P Molina, A Tarraga, D Curiel - Synlett, 2002 - thieme-connect.com
… of (S)-2-amino-1-ferrocenyl ethanol 4 with dimethyl malonyl chloride, underwent cyclization … 71% yield from (S)-2-amino-1-ferrocenyl ethanol and 1,1′-ferrocenedicarbonyl dichloride, …
Number of citations: 12 www.thieme-connect.com

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